1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)-
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Overview
Description
1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, making them a “privileged scaffold” in drug discovery
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses aryl hydrazines and ketones under acidic conditions . The reaction typically involves methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative . Industrial production methods may employ similar strategies but on a larger scale, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted indole derivatives.
Scientific Research Applications
1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)- involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction and gene expression . The specific pathways and targets depend on the biological context and the particular derivative being studied.
Comparison with Similar Compounds
1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)- can be compared with other indole derivatives, such as:
1H-Indole-2-carboxamide: Lacks the methyl and phenyl substitutions, resulting in different chemical and biological properties.
1H-Indole-3-carboxamide: Features a carboxamide group at the 3-position, leading to distinct reactivity and applications.
1H-Indole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, affecting its solubility and reactivity.
The uniqueness of 1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)- lies in its specific substitutions, which enhance its chemical diversity and potential for various applications.
Properties
CAS No. |
61939-20-6 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-methyl-N-(4-methylphenyl)indole-2-carboxamide |
InChI |
InChI=1S/C17H16N2O/c1-12-7-9-14(10-8-12)18-17(20)16-11-13-5-3-4-6-15(13)19(16)2/h3-11H,1-2H3,(H,18,20) |
InChI Key |
NKYSDQKNUFVIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
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